Hexacosanoic acid

Catalog No.
S599341
CAS No.
506-46-7
M.F
C26H52O2
M. Wt
396.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexacosanoic acid

CAS Number

506-46-7

Product Name

Hexacosanoic acid

IUPAC Name

hexacosanoic acid

Molecular Formula

C26H52O2

Molecular Weight

396.7 g/mol

InChI

InChI=1S/C26H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h2-25H2,1H3,(H,27,28)

InChI Key

XMHIUKTWLZUKEX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O

Synonyms

Cerotic Acid; Ceratinic Acid; Ceric Acid; Cerinic Acid; Cerylic Acid; NSC 4205; n-Hexacosanoic Acid;

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O
  • Origin: Hexacosanoic acid is naturally found in various plant waxes, including beeswax and carnauba wax.
  • Significance in Research: While not as widely studied as some other fatty acids, hexacosanoic acid has gained interest in research due to its potential role in several areas:
    • Biomarker: Elevated levels of hexacosanoic acid in blood cells have been linked to atherosclerotic risk factors and metabolic syndrome [].
    • Peroxisome Disorders: Research suggests increased levels in a mouse model of adrenoleukodystrophy, a peroxisomal disorder.

Molecular Structure Analysis

  • Hexacosanoic acid has a linear hydrocarbon chain of 26 carbons (C26) attached to a carboxyl group (COOH). This structure is characteristic of a long-chain fatty acid.
  • Key features:
    • The long hydrocarbon chain is nonpolar, making it hydrophobic (water-fearing).
    • The carboxyl group is polar and can form hydrogen bonds with other molecules.

Chemical Reactions Analysis

  • Synthesis: The natural biosynthesis of hexacosanoic acid in plants is not fully elucidated but likely involves fatty acid synthase enzymes that elongate shorter-chain precursors.
  • Decomposition: At high temperatures, hexacosanoic acid can undergo thermal decomposition, breaking down into smaller molecules like ketones and hydrocarbons.
  • Other Reactions: Limited information exists on specific reactions involving hexacosanoic acid. However, as a fatty acid, it can undergo typical reactions like esterification (formation of esters) and oxidation.

Physical And Chemical Properties Analysis

  • Melting Point: 87-88 °C [].
  • Boiling Point: Decomposes above 343 °C.
  • Solubility:
    • Insoluble in water due to its hydrophobic nature.
    • Soluble in organic solvents like chloroform and hot ethanol [].
  • Stability: Relatively stable under normal conditions. Can degrade at high temperatures.
  • Substrate for β-oxidation: Hexacosanoic acid can be broken down in peroxisomes through β-oxidation, a process that generates energy in cells.
  • Proinflammatory effects: Studies suggest hexacosanoic acid might have proinflammatory properties [].
  • Limited data exists on the specific hazards of hexacosanoic acid. However, as a fatty acid, it is generally considered to have low toxicity.
  • It is likely a combustible material due to its hydrocarbon chain.
  • Always handle chemicals according to recommended safety protocols and wear appropriate personal protective equipment.

Potential Role in Diseases

  • X-linked Adrenoleukodystrophy (X-ALD)

    X-ALD is a genetic disorder affecting the nervous system and adrenal glands. Studies suggest elevated levels of hexacosanoic acid in the blood and tissues of X-ALD patients . While not a direct cause, its presence might be associated with disease progression.

  • Atherosclerosis

    Atherosclerosis is the buildup of plaque in arteries, which can lead to cardiovascular diseases. Some studies suggest a potential link between elevated hexacosanoic acid levels and increased risk of atherosclerosis, although the exact mechanisms are not fully understood .

It's important to note that these are ongoing research areas, and more studies are needed to confirm the specific role of hexacosanoic acid in these diseases.

Other Research Applications

  • Biomarker Research

    Due to its presence in various tissues and potential association with certain diseases, hexacosanoic acid is being investigated as a potential biomarker for disease diagnosis and monitoring .

  • Material Science

    The unique properties of hexacosanoic acid, such as its waxy nature and hydrophobicity, are being explored for potential applications in material science, such as the development of biocompatible materials or lubricants .

Physical Description

Solid

XLogP3

11.8

Appearance

Unit:25 mgSolvent:nonePurity:99%Physical solid

Melting Point

88.5 °C
88.5°C

UNII

D42CQN6P36

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

506-46-7

Wikipedia

Cerotic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Straight chain fatty acids [FA0101]
Cosmetics -> Viscosity controlling

Dates

Modify: 2023-08-15
1. S. Fourcade et al. “Valproic acid induces antioxidant effects in X-linked adrenoleukodystrophy” Human Molecular Genetics, vol. 19 pp. 2005-2014, 20102. A. Kume et al. “High levels of saturated very long-chain fatty acid (hexacosanoic acid; C26:0) in whole blood are associated with metabolic syndrome inJapanese men” Diabetes Research and Clinical Practice, vol. 80 pp. 259-264, 20083. 3. A. Millar et al. “CUT1, an Arabidopsis Gene Required for Cuticular Wax Biosynthesis and Pollen Fertility, Encodes a Very-Long-Chain Fatty AcidCondensing Enzyme” Plant Cell, Vol. 11 pp. 825-838, 19994. P. Tvrdika et al. “Role of a New Mammalian Gene Family in the Biosynthesis of Very Long Chain Fatty Acids and Sphingolipids” Journal of CellBiology, Vol. 149(3) pp. 707, 2000

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